molecular formula C17H20N2OS2 B2470620 (4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one CAS No. 866039-79-4

(4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one

Cat. No.: B2470620
CAS No.: 866039-79-4
M. Wt: 332.48
InChI Key: PBGJPGVIXNLPTD-NTEUORMPSA-N
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Description

(4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a tetrahydroquinoline moiety and a thiazolidinone ring, makes it an interesting subject for scientific research.

Scientific Research Applications

(4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Unfortunately, specific details about the mechanism of action of this exact compound are not available in the search results .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. Unfortunately, specific details about the safety and hazards of this exact compound are not available in the search results .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Unfortunately, specific details about the future directions for this exact compound are not available in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 1-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or alkyl halides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Known for its antidiabetic properties.

    Quinoline derivatives: Studied for their antimalarial and anticancer activities.

    Thiosemicarbazones: Investigated for their antiviral and anticancer properties.

Uniqueness

The uniqueness of (4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one lies in its combined structural features of tetrahydroquinoline and thiazolidinone, which contribute to its diverse biological activities and potential therapeutic applications. This combination of structural motifs is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

(4E)-4-[[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-6-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c1-11(2)10-19-7-3-4-13-8-12(5-6-15(13)19)9-14-16(20)22-17(21)18-14/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,18,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGJPGVIXNLPTD-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC2=C1C=CC(=C2)C=C3C(=O)SC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CCCC2=C1C=CC(=C2)/C=C/3\C(=O)SC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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